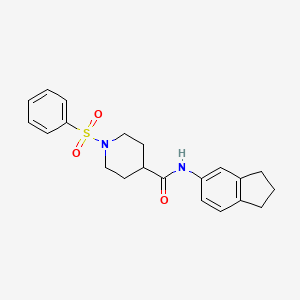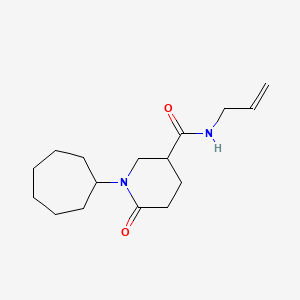
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the late 1990s and has since been used extensively in scientific research to understand the role of dopamine receptors in various physiological and pathological conditions.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic system of the brain. By blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for dopamine D4 receptors, which allows for more specific and targeted research. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor antagonists in vivo, as it is only tested in vitro.
Direcciones Futuras
There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the role of dopamine D4 receptors in the development of addiction and substance abuse disorders. Another area of interest is the potential therapeutic use of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide on the brain and behavior.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with piperidine and phenylsulfonyl chloride, followed by the addition of N,N-dimethylformamide and triethylamine. The final product is obtained through recrystallization of the crude product.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-19-10-9-16-5-4-6-18(16)15-19)17-11-13-23(14-12-17)27(25,26)20-7-2-1-3-8-20/h1-3,7-10,15,17H,4-6,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCOQEYVOOWFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)
![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![5-(3,4-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,2,4-triazin-3-amine](/img/structure/B6049554.png)
![1-(cyclohexylmethyl)-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6049570.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)
![3-(4-fluorophenyl)-5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6049586.png)
![N-(4-bromophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6049596.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B6049601.png)

![methyl N-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6049617.png)